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molecular formula C11H10N2O3S B8299398 1-tosyl-4-formyl-1H-imidazole CAS No. 37622-92-7

1-tosyl-4-formyl-1H-imidazole

Cat. No. B8299398
M. Wt: 250.28 g/mol
InChI Key: VCTHMGUIGOHZPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09278938B2

Procedure details

4-Formylimidazole (20.0 g, 208.14 mmol) and p-toluenesulfonyl chloride (43.7 g, 229.0 mmol) were suspended in N,N-dimethylacetamide (200 mL). To the obtained suspension was added dropwise triethylamine (23.2 g, 229.0 mmol) at 10° C. or below, and the mixture was stirred at 10° C. or below for 1 hr or more. To the reaction mixture was added n-heptane (60 mL) at 30° C. or below. To the obtained solution was added dropwise water (240 mL) at 30° C. or below for crystallization. The mixture was stirred at room temperature for 1 hr or more to give crystals. The obtained crystals were collected by filtration, and washed with water (300 mL) to give wet crystals. The obtained wet crystals were dried under reduced pressure at an outside temperature of 50° C. to give 1-tosyl-4-formyl-1H-imidazole (44.2 g, 176.6 mmol). yield 85%.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
43.7 g
Type
reactant
Reaction Step Two
Quantity
23.2 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
240 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[N:4]=[CH:5][NH:6][CH:7]=1)=[O:2].[C:8]1([CH3:18])[CH:13]=[CH:12][C:11]([S:14](Cl)(=[O:16])=[O:15])=[CH:10][CH:9]=1.C(N(CC)CC)C.CCCCCCC>CN(C)C(=O)C.O>[S:14]([N:6]1[CH:7]=[C:3]([CH:1]=[O:2])[N:4]=[CH:5]1)([C:11]1[CH:12]=[CH:13][C:8]([CH3:18])=[CH:9][CH:10]=1)(=[O:16])=[O:15]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(=O)C=1N=CNC1
Step Two
Name
Quantity
43.7 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Three
Name
Quantity
23.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
CCCCCCC
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Six
Name
Quantity
240 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at 10° C. or below for 1 hr or more
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for crystallization
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 1 hr or more
CUSTOM
Type
CUSTOM
Details
to give crystals
FILTRATION
Type
FILTRATION
Details
The obtained crystals were collected by filtration
WASH
Type
WASH
Details
washed with water (300 mL)
CUSTOM
Type
CUSTOM
Details
to give wet crystals
CUSTOM
Type
CUSTOM
Details
The obtained wet crystals were dried under reduced pressure at an outside temperature of 50° C.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)N1C=NC(=C1)C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 176.6 mmol
AMOUNT: MASS 44.2 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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